phosphanyl}phenoxy)aniline](/img/structure/B14786610.png)
4-(4-{[4-(4-Aminophenoxy)phenyl](phenyl)phosphanyl}phenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-{4-(4-Aminophenoxy)phenylphosphanyl}phenoxy)aniline is a complex organic compound with a molecular formula of C30H25N2O3P. This compound is characterized by the presence of multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{4-(4-Aminophenoxy)phenylphosphanyl}phenoxy)aniline typically involves multi-step organic reactions. One common method includes the reaction of 4-aminophenol with 4-chloronitrobenzene to form 4-(4-nitrophenoxy)aniline. This intermediate is then reduced to 4-(4-aminophenoxy)aniline. The final step involves the reaction of 4-(4-aminophenoxy)aniline with diphenylphosphine chloride under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
4-(4-{4-(4-Aminophenoxy)phenylphosphanyl}phenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-(4-{4-(4-Aminophenoxy)phenylphosphanyl}phenoxy)aniline has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers .
作用機序
The mechanism of action of 4-(4-{4-(4-Aminophenoxy)phenylphosphanyl}phenoxy)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s aromatic rings and functional groups allow it to interact with biological macromolecules, potentially influencing biochemical pathways .
類似化合物との比較
Similar Compounds
- 4-(4-{[4-(4-Aminophenoxy)phenyl]sulfonyl}phenoxy)aniline
- 4,4’-Bis(4-aminophenoxy)diphenyl sulfone
- 4-Phenoxyaniline
Uniqueness
4-(4-{4-(4-Aminophenoxy)phenylphosphanyl}phenoxy)aniline is unique due to the presence of the phosphanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications such as catalysis and material science .
特性
分子式 |
C30H25N2O2P |
|---|---|
分子量 |
476.5 g/mol |
IUPAC名 |
4-[4-[[4-(4-aminophenoxy)phenyl]-phenylphosphanyl]phenoxy]aniline |
InChI |
InChI=1S/C30H25N2O2P/c31-22-6-10-24(11-7-22)33-26-14-18-29(19-15-26)35(28-4-2-1-3-5-28)30-20-16-27(17-21-30)34-25-12-8-23(32)9-13-25/h1-21H,31-32H2 |
InChIキー |
SEZHCYXOUUNQJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)OC3=CC=C(C=C3)N)C4=CC=C(C=C4)OC5=CC=C(C=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


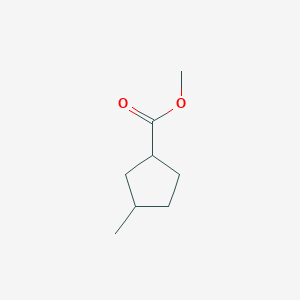
![(13S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14786538.png)


![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea](/img/structure/B14786554.png)

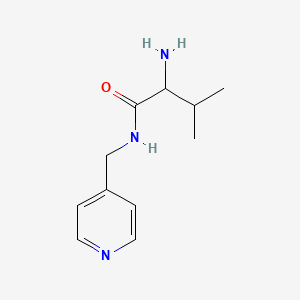
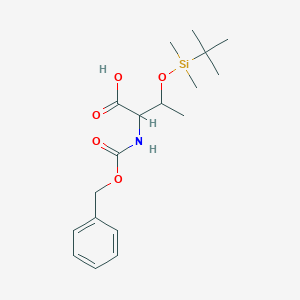
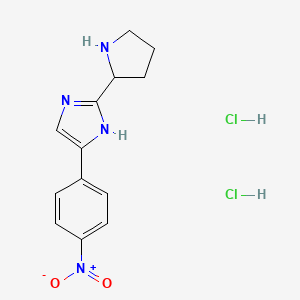
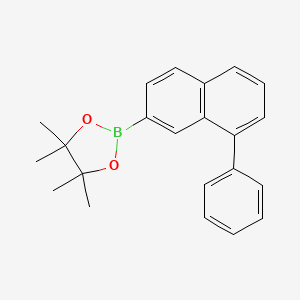
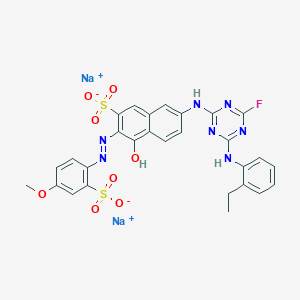
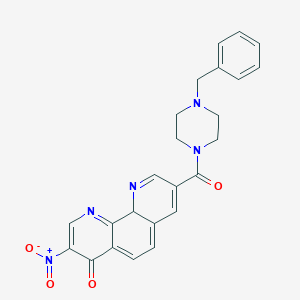
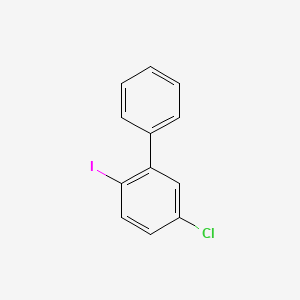
![[rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B14786635.png)
